![molecular formula C15H10F5N3S B4845600 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone](/img/structure/B4845600.png)
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone
Overview
Description
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone (TFPD) is a synthetic compound that has gained attention due to its potential applications in scientific research. TFPD is a thiosemicarbazone derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has also been found to induce the production of reactive oxygen species, which can cause damage to cancer cells and lead to apoptosis.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to have a range of biochemical and physiological effects. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting protein synthesis. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has several advantages for use in lab experiments. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone is a synthetic compound that can be synthesized in high yields with high purity. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to have potent anti-cancer activity and can be used to study the mechanisms of cancer cell growth and apoptosis. However, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone also has limitations for use in lab experiments. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has not been extensively studied for its potential toxicity and side effects.
Future Directions
There are several future directions for the study of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone. Further research is needed to fully understand the mechanism of action of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone and its potential applications in cancer research and other fields. Studies are also needed to investigate the potential toxicity and side effects of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone. In addition, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone could be modified to improve its potency and selectivity for cancer cells. Finally, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone could be studied in combination with other anti-cancer drugs to determine its potential for use in combination therapy.
Scientific Research Applications
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to have potential applications in scientific research, particularly in the field of cancer research. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(Z)-(2,2,2-trifluoro-1-phenylethylidene)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N3S/c16-10-6-7-12(11(17)8-10)21-14(24)23-22-13(15(18,19)20)9-4-2-1-3-5-9/h1-8H,(H2,21,23,24)/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGLDIGBQXAGI-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NC2=C(C=C(C=C2)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=S)NC2=C(C=C(C=C2)F)F)/C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2,4-difluorophenyl)-2-(2,2,2-trifluoro-1-phenylethylidene)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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